Quinoline, 2-bromo-3-fluoro-7-methoxy-

Monoamine oxidase B inhibition Structure–activity relationship Off-target liability assessment

Quinoline, 2-bromo-3-fluoro-7-methoxy- (CAS 834884-03-6) is a tri-substituted quinoline heterocycle characterized by a bromine atom at position 2, a fluorine atom at position 3, and a methoxy group at position 7, with a molecular weight of 256.07 g/mol and exact mass of 254.9695 Da. This specific substitution pattern enables regiospecific metalation–functionalization sequences that are foundational to the compound’s synthetic utility in medicinal chemistry.

Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
CAS No. 834884-03-6
Cat. No. B14193183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 2-bromo-3-fluoro-7-methoxy-
CAS834884-03-6
Molecular FormulaC10H7BrFNO
Molecular Weight256.07 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=C(C=C2C=C1)F)Br
InChIInChI=1S/C10H7BrFNO/c1-14-7-3-2-6-4-8(12)10(11)13-9(6)5-7/h2-5H,1H3
InChIKeyNRYGTNJPXPXFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoro-7-methoxyquinoline (CAS 834884-03-6): A Strategic Halogenated Quinoline Building Block for Medicinal Chemistry and HCV Inhibitor Synthesis


Quinoline, 2-bromo-3-fluoro-7-methoxy- (CAS 834884-03-6) is a tri-substituted quinoline heterocycle characterized by a bromine atom at position 2, a fluorine atom at position 3, and a methoxy group at position 7, with a molecular weight of 256.07 g/mol and exact mass of 254.9695 Da [1]. This specific substitution pattern enables regiospecific metalation–functionalization sequences that are foundational to the compound’s synthetic utility in medicinal chemistry [2]. Patents identify bromo-substituted quinolines as key intermediates in the preparation of agents for treating hepatitis C viral (HCV) infections, underscoring the industrial relevance of this scaffold [3].

Why 2-Bromo-3-fluoro-7-methoxyquinoline Cannot Be Interchanged with Generic Quinoline Building Blocks Without Quantitative Verification


Halogenated quinoline building blocks are not functionally equivalent; the precise arrangement of bromine, fluorine, and methoxy substituents dictates reactivity in cross-coupling, metalation, and biological target engagement. The 3-fluoro substituent modulates the electron density of the quinoline ring and directs regioselective deprotonation, while the 7-methoxy group influences both lipophilicity and hydrogen-bond acceptor capability, directly affecting pharmacokinetic profiles of derived compounds [1]. Replacing 2-bromo-3-fluoro-7-methoxyquinoline with an analog lacking the methoxy (e.g., 2-bromo-3-fluoroquinoline) has been shown to alter MAO-B inhibitory activity by >37-fold, demonstrating that seemingly minor substitution differences produce markedly divergent biological readouts [2]. Procurement decisions based solely on quinoline-class membership thus risk selecting intermediates with incompatible reactivity or unpredicted biological properties.

Quantitative Differentiation Evidence: 2-Bromo-3-fluoro-7-methoxyquinoline vs. Closest Analogs


MAO-B Inhibitory Activity: 7-Methoxy Substitution Reduces MAO-B Engagement by >37-Fold Relative to 2-Bromo-3-fluoroquinoline

In a direct enzymatic assay comparison, 2-bromo-3-fluoro-7-methoxyquinoline (target compound) exhibits IC50 > 100,000 nM against human recombinant MAO-B, whereas its 7-des-methoxy comparator, 2-bromo-3-fluoroquinoline (CAS 834883-99-7), demonstrates IC50 = 2,690 nM under identical assay conditions [1][2]. The presence of the 7-methoxy substituent therefore attenuates MAO-B inhibition by at least 37.2-fold, indicating that the 7-methoxy group is a critical structural determinant of off-target kinase-family enzyme interactions. This quantitative differentiation is reproducible and derived from the same spectrofluorometric kynuramine oxidation assay platform, enabling direct comparison without inter-laboratory normalization.

Monoamine oxidase B inhibition Structure–activity relationship Off-target liability assessment

Halogen/Metal Permutation Reactivity: Bromine at Position 2 Enables Higher Yields in Organometallic Functionalization Compared to Chlorinated Analogs

The 2-bromo substituent of 2-bromo-3-fluoro-7-methoxyquinoline facilitates high-yielding halogen/metal permutation with organolithium or magnesium reagents, enabling regiospecific introduction of electrophiles at the C2 position. Yields for this transformation class are reported as “excellent throughout” for a series of 2-bromo-3-fluoroquinolines, with isolated yields typically exceeding 75 % for conversion to 3-fluoroquinoline-2-carboxylic acids [1]. In contrast, the analogous 2-chloro-3-fluoroquinoline derivatives require significantly more forcing conditions and exhibit lower conversion in lithium–halogen exchange due to the stronger C–Cl bond (bond dissociation energy ≈ 97 kcal/mol vs. ≈ 84 kcal/mol for C–Br), resulting in diminished synthetic throughput [2]. The bromine leaving-group advantage is thus quantified as ≥15–20 % yield improvement under identical metalation conditions.

Organometallic synthesis Halogen/metal permutation Quinoline functionalization

Suzuki–Miyaura Cross-Coupling Efficiency: Bromo Substituent at C2 Delivers 77–80 % Isolated Yield on Quinoline Scaffolds Under Mild Conditions

In the Boehringer Ingelheim patent US8633320B2, Suzuki–Miyaura coupling of bromo-substituted 7-methoxyquinoline derivatives with phenylboronic acid under standard conditions (Pd(PPh3)4, K2CO3, MeCN/H2O, 80 °C) yielded 8-bromo-4-chloro-7-methoxy-2-phenylquinoline in 77 % isolated yield and 8-bromo-4-(4-fluorophenyl)-7-methoxyquinoline in 80 % isolated yield [1]. These yields were achieved with 1.1 equiv of boronic acid and only 2 mol % palladium catalyst, demonstrating high catalytic turnover. The corresponding 2-chloro analogs, when available, required higher catalyst loadings (5–10 mol %) and achieved yields ≤ 60 % due to slower oxidative addition of the C–Cl bond to Pd(0) [2]. The quantified site-specific reactivity advantage of the 2-bromo substituent is corroborated by the well-established reactivity order Ar–I > Ar–Br > Ar–Cl > Ar–F in Pd-catalyzed cross-coupling.

Palladium catalysis Suzuki coupling Bromo-quinoline intermediates

Commercial Purity Benchmark: 98 % Specification with Verifiable Batch QC from Independent Suppliers

2-Bromo-3-fluoro-7-methoxyquinoline is commercially available from independent fine-chemical suppliers at a certified purity of 98 %, with batch-specific QC data (NMR, HPLC, GC) provided upon request . In comparison, the commonly used but less specialized quinoline building blocks such as 2-bromo-7-methoxyquinoline (CAS 862249-70-5) and 3-fluoro-7-methoxyquinoline are typically offered at 95 % purity, with limited or no batch-specific spectral documentation . The 3-percentage-point purity differential corresponds to a 2.5-fold reduction in total impurity burden (2 % vs. 5 %), which is material in multi-step synthetic sequences where impurity carry-through can significantly erode downstream yields. The availability of verifiable batch QC eliminates the need for in-house repurification prior to use as a key intermediate.

Chemical procurement Quality control Building block purity

Procurement-Driven Application Scenarios for 2-Bromo-3-fluoro-7-methoxyquinoline (CAS 834884-03-6)


HCV NS3/4A Protease Inhibitor Intermediate Synthesis

Bromo-substituted quinolines serve as direct precursors to HCV protease inhibitor scaffolds. The Boehringer Ingelheim patent US8633320B2 explicitly discloses bromo-quinoline intermediates for constructing the quinoline–thiazole pharmacophore found in HCV NS3/4A protease inhibitors [1]. The 2-bromo handle enables sequential Suzuki coupling at C2, while the 3-fluoro group remains inert during Pd-catalyzed transformations, preserving the fluorine substituent for downstream metabolic stability. The 7-methoxy group provides a hydrogen-bond acceptor that mimics the pyridyl nitrogen interactions observed in approved HCV antivirals. The compound’s 98 % commercial purity ensures no chromatographic repurification is needed before use in GMP-adjacent intermediate synthesis.

Kinase Inhibitor Lead Optimization with Reduced MAO-B Liability

In kinase inhibitor programs where monoamine oxidase off-target activity is a concern (e.g., neurological safety panels), the target compound offers a measurable advantage: IC50 > 100 µM against MAO-B, compared to 2.69 µM for the 7-des-methoxy analog [2][3]. This >37-fold selectivity window is directly attributable to the 7-methoxy substituent, confirmed by head-to-head BindingDB data. Medicinal chemists can leverage this SAR to design selective kinase inhibitors with reduced risk of MAO-mediated adverse effects, without requiring additional synthetic steps to block the 7-position.

Late-Stage Diversification of Quinoline Libraries via Regiospecific Dual Functionalization

The Tetrahedron paper (2005) demonstrates that 2-bromo-3-fluoroquinolines can undergo sequential functionalization at C2 and C4 via controlled metalation–carboxylation sequences with excellent overall yields [4]. The presence of the 7-methoxy group does not interfere with these transformations, enabling iterative library expansion. A single batch of the compound can serve as a versatile starting point for generating 3-fluoroquinoline-2-carboxylic acids, 3-fluoroquinoline-4-carboxylic acids, or bifunctionalized derivatives, maximizing the synthetic value per gram procured.

Process Chemistry Scale-Up of Suzuki–Miyaura Coupling Steps

For process development teams scaling palladium-catalyzed cross-coupling steps, the bromo-quinoline scaffold has demonstrated 77–80 % isolated yields at 100 mg scale with only 2 mol % catalyst loading [1]. These mild, high-yielding conditions are amenable to further optimization for kilogram-scale production. The absence of a chlorine leaving group avoids the need for high-temperature (>100 °C) or specialized ligand systems that are often required for chloro-arene activation, reducing both the thermal budget and the cost of palladium catalyst in large-scale runs.

Quote Request

Request a Quote for Quinoline, 2-bromo-3-fluoro-7-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.